
1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions.
Attachment of the diethylamino group: This step involves the reaction of the intermediate compound with diethylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its biological activity.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may act as an agonist or antagonist at certain receptors.
Pathway modulation: The compound could modulate signaling pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Amino-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol
- 1-(4-Amino-1h-pyrazol-1-yl)-3-(methylamino)propan-2-ol
- 1-(4-Amino-1h-pyrazol-1-yl)-3-(ethylamino)propan-2-ol
Uniqueness
1-(4-Amino-1h-pyrazol-1-yl)-3-(diethylamino)propan-2-ol is unique due to the presence of both amino and diethylamino groups, which may confer distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, solubility, and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H20N4O |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-(4-aminopyrazol-1-yl)-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C10H20N4O/c1-3-13(4-2)7-10(15)8-14-6-9(11)5-12-14/h5-6,10,15H,3-4,7-8,11H2,1-2H3 |
Clave InChI |
DCLKEENLCMWQJB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(CN1C=C(C=N1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
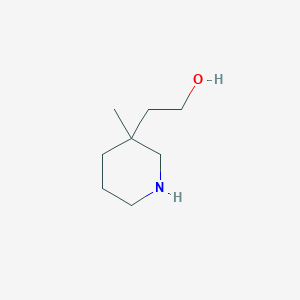
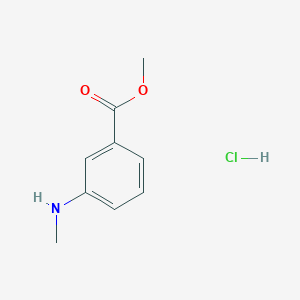
![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
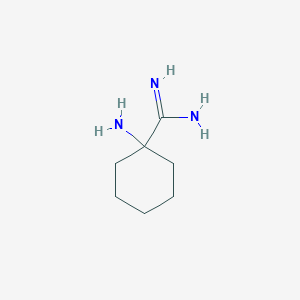
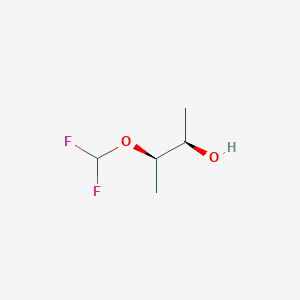
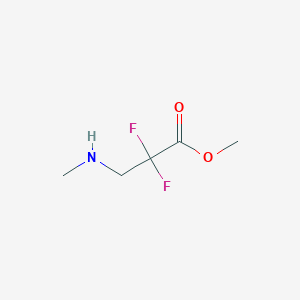
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)
![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)
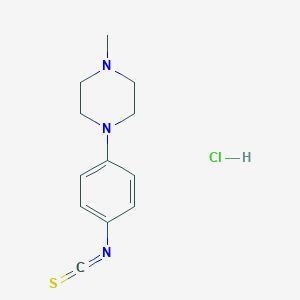
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B13502052.png)
